molecular formula C9H12ClN3OS B1393306 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride CAS No. 1286708-64-2

3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Cat. No. B1393306
M. Wt: 245.73 g/mol
InChI Key: NBVHUHYKJMFGDV-UHFFFAOYSA-N
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Description

The compound “3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The “propan-1-amine” part of the molecule indicates a three-carbon chain with an amine (-NH2) group attached to one end .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an amine group could make it a base, and the presence of aromatic rings could affect its solubility .

Scientific Research Applications

Generation of Diverse Compounds

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, is used as a starting material for generating a structurally diverse library of compounds. It undergoes various alkylation and ring closure reactions to produce dithiocarbamates, thioethers, and derivatives of pyrazolines, pyridines, and benzodiazepines, highlighting its utility in synthesizing a wide range of structurally varied compounds (Roman, 2013).

Scalable Synthesis and Process Safety

The scalable synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, another structurally similar compound, emphasizes process safety in the selection of thermally stable compounds. This research highlights the importance of employing process safety principles in synthesis, especially regarding the effect of protecting groups on the thermal stability of intermediates (Likhite et al., 2016).

Synthesis and Antimicrobial Activity

The synthesis of 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol demonstrates the potential of thiophene-2-yl-1,2,4-oxadiazole derivatives in antimicrobial applications. These compounds, synthesized without solvents, have been tested for antimicrobial activity against various bacteria and fungi, suggesting their relevance in developing new antimicrobial agents (Kaneria et al., 2016).

Anticancer Applications

Derivatives of 1,2,4-oxadiazole, such as 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine, have been synthesized and tested for anticancer activity against various human cancer cell lines. These findings underscore the potential of 1,2,4-oxadiazole derivatives in cancer research (Yakantham et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s always important to handle chemicals with care and to refer to Material Safety Data Sheets (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a drug candidate, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS.ClH/c10-5-1-4-8-11-9(12-13-8)7-3-2-6-14-7;/h2-3,6H,1,4-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVHUHYKJMFGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Reactant of Route 2
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Reactant of Route 3
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Reactant of Route 4
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Reactant of Route 5
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Reactant of Route 6
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

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